Ethylene-1,1-d2
Overview
Description
Ethylene-1,1-d2 is a deuterated form of ethylene, where two hydrogen atoms are replaced by deuterium atoms. Its molecular formula is C2H2D2, and it has a molecular weight of 30.0655 . This compound is used in various scientific research applications due to its unique isotopic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethylene-1,1-d2 can be synthesized through several methods. One common method involves the reaction of acetylene with deuterium gas in the presence of a catalyst. For example, a solution containing [Ru(bpy)3]2+, CoTPPS, and sodium L-ascorbate in deuterium oxide can be irradiated at 450 nm to produce this compound .
Industrial Production Methods: Industrial production of this compound typically involves the deuteration of ethylene using deuterium gas under controlled conditions. This process requires specialized equipment to handle deuterium gas and ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Ethylene-1,1-d2 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form ethylene oxide or acetaldehyde.
Reduction: It can be reduced to form ethane-1,1-d2.
Substitution: this compound can undergo halogenation reactions to form compounds like 1,2-dichloroethane-d2.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen or ozone in the presence of a catalyst.
Reduction: Hydrogen gas in the presence of a metal catalyst like palladium.
Substitution: Halogenation reactions often use chlorine or bromine in the presence of a catalyst like iron chloride.
Major Products:
Oxidation: Ethylene oxide-d2, acetaldehyde-d2.
Reduction: Ethane-1,1-d2.
Substitution: 1,2-dichloroethane-d2, 1,2-dibromoethane-d2.
Scientific Research Applications
Ethylene-1,1-d2 is widely used in scientific research due to its isotopic labeling, which allows for detailed studies in various fields:
Chemistry: Used in reaction mechanism studies to trace the pathway of chemical reactions.
Biology: Employed in metabolic studies to understand the incorporation and transformation of ethylene in biological systems.
Medicine: Utilized in pharmacokinetic studies to track the distribution and metabolism of ethylene-containing drugs.
Industry: Applied in the production of deuterated polymers and other materials for specialized applications
Mechanism of Action
The mechanism of action of ethylene-1,1-d2 involves its interaction with various molecular targets and pathways. In biological systems, this compound can bind to ethylene receptors, initiating a signaling cascade that affects various physiological processes. The deuterium atoms in this compound can alter the reaction kinetics and pathways, providing insights into the role of hydrogen atoms in these processes .
Comparison with Similar Compounds
Ethylene-1,1-d2 is unique due to its deuterium atoms, which distinguish it from other similar compounds like:
Ethylene-d4: Contains four deuterium atoms.
1,2-Dibromoethane-d2: A halogenated derivative of ethylene-d2.
Formaldehyde-d2: A deuterated form of formaldehyde .
These compounds share similar isotopic labeling but differ in their chemical properties and applications. This compound is particularly valuable for its simplicity and versatility in various research applications.
Properties
IUPAC Name |
1,1-dideuterioethene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4/c1-2/h1-2H2/i1D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGGSQFUCUMXWEO-DICFDUPASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(=C)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10217884 | |
Record name | Ethylene-1,1-d2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10217884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
30.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6755-54-0 | |
Record name | Ethene-1,1-d2 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6755-54-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethylene-1,1-d2 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006755540 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethylene-1,1-d2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10217884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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